molecular formula C5H10F2O3 B14316799 Acetic acid;2,3-difluoropropan-1-ol CAS No. 112753-65-8

Acetic acid;2,3-difluoropropan-1-ol

Katalognummer: B14316799
CAS-Nummer: 112753-65-8
Molekulargewicht: 156.13 g/mol
InChI-Schlüssel: CVKXEAJEGYZPHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;2,3-difluoropropan-1-ol is a chemical compound that combines the properties of acetic acid and 2,3-difluoropropan-1-ol Acetic acid is a simple carboxylic acid known for its use in vinegar, while 2,3-difluoropropan-1-ol is an alcohol with two fluorine atoms attached to the carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,3-difluoropropan-1-ol typically involves the reaction of acetic acid with 2,3-difluoropropan-1-ol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with the alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;2,3-difluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate or sodium dichromate is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Formation of difluoroacetic acid or difluoroacetaldehyde.

    Reduction: Formation of 2,3-difluoropropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Acetic acid;2,3-difluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of acetic acid;2,3-difluoropropan-1-ol involves its interaction with various molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes and receptors. The compound may inhibit specific enzymes by forming stable complexes, thereby affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Difluoropropan-1-ol: Similar in structure but with fluorine atoms on different carbon atoms.

    2,3-Dichloropropan-1-ol: Similar in structure but with chlorine atoms instead of fluorine.

    1,3-Difluoro-2-propanol: Another fluorinated alcohol with a different arrangement of fluorine atoms.

Uniqueness

Acetic acid;2,3-difluoropropan-1-ol is unique due to the presence of both acetic acid and fluorinated alcohol moieties. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

112753-65-8

Molekularformel

C5H10F2O3

Molekulargewicht

156.13 g/mol

IUPAC-Name

acetic acid;2,3-difluoropropan-1-ol

InChI

InChI=1S/C3H6F2O.C2H4O2/c4-1-3(5)2-6;1-2(3)4/h3,6H,1-2H2;1H3,(H,3,4)

InChI-Schlüssel

CVKXEAJEGYZPHJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C(C(CF)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.